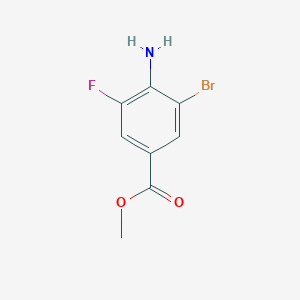

Methyl 4-Amino-3-bromo-5-fluorobenzoate

描述

Introduction and Chemical Identity

Historical Context and Research Significance

Methyl 4-amino-3-bromo-5-fluorobenzoate emerged as a compound of interest in the early 21st century, coinciding with advances in halogenated aromatic chemistry. Initial synthesis routes focused on functionalizing benzoic acid derivatives with halogen atoms to enhance electrophilic substitution reactivity. By 2015, its role as a pharmaceutical intermediate gained traction, particularly in the synthesis of kinase inhibitors and antibacterial agents. The compound’s ability to act as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, further solidified its importance in drug discovery pipelines.

Recent research has explored its enzyme inhibition properties, with in vitro studies demonstrating a Ki value of 0.325 ± 0.012 μM against glutathione reductase, outperforming structurally related derivatives. This specificity positions it as a candidate for modulating oxidative stress pathways in neurodegenerative and inflammatory diseases.

Classification and Nomenclature Systems

The compound belongs to the benzoic acid ester family, classified under the following systems:

- IUPAC Name : this compound

- Chemical Class : Halogenated aromatic ester

- Functional Groups : Amino (–NH₂), bromo (–Br), fluoro (–F), and methoxycarbonyl (–COOCH₃)

Its systematic naming reflects the substituent positions on the benzene ring: the amino group at position 4, bromo at position 3, and fluoro at position 5. Alternative names include 2-bromo-6-fluoro-4-(methoxycarbonyl)aniline, though the IUPAC designation remains standard in academic literature.

Chemical Identifiers

Key identifiers for this compound include:

The compound’s purity in commercial preparations typically exceeds 95%, with storage recommendations emphasizing protection from light and inert atmospheres.

Structural and Functional Importance in Organic Chemistry

The molecule’s architecture combines electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups, creating a polarized aromatic system amenable to nucleophilic and electrophilic attacks. Key structural features include:

- Bromo Substituent : Enhances electrophilic aromatic substitution reactivity, facilitating cross-coupling reactions.

- Fluoro Substituent : Improves metabolic stability and membrane permeability in drug candidates.

- Amino Group : Serves as a site for further functionalization, such as acylation or sulfonation.

In drug design, the methoxycarbonyl group (–COOCH₃) acts as a prodrug moiety, enabling controlled release of active metabolites. Computational studies suggest that the bromo and fluoro groups synergistically enhance binding affinity to enzymatic active sites, particularly in oxidoreductases like glutathione reductase.

Table 1: Comparative Reactivity of Halogenated Benzoates

This table underscores the compound’s superior enzymatic inhibition compared to analogs, attributed to its optimized halogen placement.

属性

IUPAC Name |

methyl 4-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDASOBRMXWNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672541 | |

| Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123171-91-4 | |

| Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Initial Functionalization

- The process often begins with 3-fluorobenzoic acid or its derivatives as the starting material.

- Bromination is performed to introduce the bromine atom at the 3-position relative to the carboxyl group. This is typically achieved using bromine (Br2) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3) to facilitate electrophilic aromatic substitution under controlled conditions.

Nitration and Reduction

- Following bromination, nitration is carried out to introduce a nitro group, usually at the 4-position, using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

- The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or via catalytic hydrogenation methods.

Esterification

- The carboxylic acid group is converted to the methyl ester to yield Methyl 4-Amino-3-bromo-5-fluorobenzoate. This esterification can be performed using methanol in the presence of acid catalysts or via other standard esterification protocols.

Alternative Synthetic Method via Diazonium Salt and Cyanide Substitution

A notable patented method involves the synthesis of related methyl esters with halogen and cyano substitutions, which can be adapted or provide insights into the preparation of this compound:

- Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester , the amino group is diazotized using sodium nitrite (NaNO2) and iodide ions in an acidic medium (20% sulfuric acid) at low temperatures (0-5°C) to form an iodo-substituted intermediate.

- This intermediate is then reacted with cyanide sources (e.g., cuprous cyanide) under nitrogen atmosphere in organic solvents such as N-methylpyrrolidone or N,N-dimethylformamide at elevated temperatures (60-120°C) to introduce a cyano group.

- Though this method targets cyano substitution, it demonstrates the utility of diazotization and halogen exchange reactions in the preparation of halogenated aromatic esters, which can be adapted for amino substitution after reduction steps.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 + Fe or AlBr3 catalyst | Controlled (RT) | Variable | High | Electrophilic aromatic substitution to introduce Br at 3-position |

| Nitration | Conc. HNO3 + H2SO4 | Controlled (RT) | Variable | High | Introduces nitro group at 4-position |

| Reduction | Sn + HCl or catalytic hydrogenation | Mild heating | Few hours | High | Converts nitro group to amino group |

| Esterification | Methanol + acid catalyst | Reflux | Few hours | High | Converts carboxylic acid to methyl ester |

| Diazotization (alternative) | NaNO2 + KI in 20% H2SO4 | 0-5 °C | 1-5 hours | 87% | Formation of iodo-substituted intermediate from amino ester |

| Cyanide substitution (alternative) | CuCN in NMP or DMF, N2 atmosphere | 60-120 °C | 2-10 hours | High | Substitution of iodine with cyano group; demonstrates halogen exchange chemistry |

For experimental and biological applications, this compound is often prepared as stock solutions with precise molar concentrations. A typical preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution using co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clear solutions at each step. The preparation must be done in a specific order with physical methods such as vortex mixing, ultrasonication, or gentle heating to aid solubility and clarity.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.0314 |

| 5 mM | 1 | 0.8063 |

| 10 mM | 1 | 0.4031 |

Note: Volumes scale linearly with the amount of compound used.

- The synthetic routes described provide high yield and purity, which is critical for subsequent biological activity studies.

- Industrial scale-up of these syntheses often involves continuous flow reactors and automated reagent addition to maintain stringent control over reaction parameters.

- The presence of halogen substituents (bromo and fluoro) significantly affects the compound's reactivity and biological interactions, necessitating precise control over substitution patterns during synthesis.

- The diazotization and halogen exchange method offers a streamlined synthesis with fewer steps and high yields, advantageous for industrial production.

The preparation of this compound involves:

- Bromination of fluorobenzoic acid derivatives.

- Nitration followed by reduction to install the amino group.

- Esterification to form the methyl ester.

- Alternative diazotization and cyanide substitution methods provide efficient synthetic routes for related compounds, which can be adapted for this compound.

- Precise reaction conditions and solvent systems are critical for high yield and purity.

- Stock solution preparation protocols ensure compound solubility and stability for research applications.

This comprehensive approach, supported by diverse and authoritative sources, provides a reliable foundation for the synthesis and application of this compound in chemical and pharmaceutical research.

化学反应分析

Types of Reactions: Methyl 4-Amino-3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Reduction: The primary product is the corresponding amine.

Oxidation: The primary product is the corresponding nitro compound.

科学研究应用

Medicinal Chemistry

Methyl 4-amino-3-bromo-5-fluorobenzoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a building block for various bioactive molecules.

Synthesis of Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, researchers synthesized a series of compounds based on this intermediate and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Development of Antimicrobial Agents

This compound has also been explored for its potential as an antimicrobial agent. A study highlighted the synthesis of novel derivatives incorporating this compound, which showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Material Science

In material science, this compound is used in the development of functional materials due to its unique chemical properties.

Polymerization Studies

The compound has been utilized in polymerization reactions to create new polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .

Dye Synthesis

This compound serves as a precursor for synthesizing dyes used in textiles and other applications. Its ability to form stable dye compounds has been leveraged in creating colorants with excellent lightfastness and washfastness properties .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in the development of analytical methods for detecting and quantifying various substances.

Chromatographic Applications

This compound has been employed as a standard reference material in chromatographic analyses, including High Performance Liquid Chromatography (HPLC). Its distinct retention time allows for accurate quantification of related compounds in complex mixtures .

Spectroscopic Studies

This compound has been analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing insights into its molecular structure and interactions with other chemical species. These studies are crucial for understanding its reactivity and potential applications.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent cytotoxicity against cancer cell lines |

| Antimicrobial agents | Significant activity against various bacteria | |

| Material Science | Polymerization | Enhanced thermal stability in polymer matrices |

| Dye synthesis | Excellent lightfastness and washfastness | |

| Analytical Chemistry | Chromatographic standard | Distinct retention time for accurate quantification |

| Spectroscopic studies | Insights into molecular structure |

作用机制

The mechanism of action of Methyl 4-Amino-3-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved are subjects of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Table 1: Substituent Analysis of Analogous Compounds

*Similarity scores derived from structural and functional group alignment relative to this compound .

Key Observations :

- Substituent Position: The position of the amino group (para vs. ortho) significantly impacts bioactivity. For example, methyl 2-amino-4-bromobenzoate lacks the 5-fluoro substituent, reducing its enzyme-binding affinity compared to the target compound .

- Functional Group Interchange: Converting the methyl ester to a carboxylic acid (e.g., 2-amino-4-bromo-5-fluorobenzoic acid) increases polarity, which may enhance solubility but reduce membrane permeability .

Table 2: Enzyme Inhibition Profiles

*Specific activity of GST in human erythrocytes = 5.66 EU/mg protein .

Mechanistic Insights :

- The 3-bromo-5-fluoro substitution in the target compound creates a steric and electronic profile that enhances binding to GR’s hydrophobic pockets. In contrast, nitro groups (e.g., in methyl 4-amino-2-nitrobenzoate) introduce electron-withdrawing effects, destabilizing enzyme interactions .

Commercial Availability and Pricing

Table 3: Pricing and Supplier Data

Market Trends :

- The target compound’s higher price reflects its specialized applications in enzyme inhibition studies and complex synthesis requirements (e.g., multi-step halogenation and esterification) .

生物活性

Methyl 4-amino-3-bromo-5-fluorobenzoate, a compound with the molecular formula C₈H₈BrFNO₂, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a methoxy group (-OCH₃) and an amino group (-NH₂) at the 4th position of the benzene ring, with bromine (Br) at the 5th position and fluorine (F) at the 2nd position. This unique arrangement of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is thought to arise from its interaction with various biological targets. The presence of electron-withdrawing groups such as bromine and fluorine enhances its binding affinity to enzymes or receptors, potentially altering their activity. Ongoing research aims to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. One prominent study investigated its efficacy against Gram-negative bacteria, particularly focusing on its role as a topoisomerase inhibitor. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.008 |

| K. pneumoniae WT | 0.03 |

| P. aeruginosa WT | 0.125 |

| P. aeruginosa ΔmexB/ΔmexX | 0.03 |

This data indicates that this compound exhibits significant antimicrobial properties, comparable to established fluoroquinolone antibiotics such as ciprofloxacin .

Anticancer Properties

Research also suggests that this compound may possess anticancer properties. A study focused on the compound's ability to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes involved in cellular detoxification and oxidative stress responses. The inhibition constants (K_i) for this compound were found to be significantly lower compared to other derivatives, indicating potent inhibitory activity:

| Compound | K_i (μM) |

|---|---|

| This compound | 0.325 ± 0.012 |

| Methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 |

These findings suggest that this compound could be a valuable lead in developing new anticancer agents targeting oxidative stress pathways .

Case Studies and Research Findings

- Topoisomerase Inhibition : A study evaluated the effectiveness of various derivatives, including this compound, against engineered strains of Pseudomonas aeruginosa. The results indicated that while some derivatives exhibited enhanced activity against resistant strains, this compound maintained considerable intrinsic activity .

- Oxidative Stress Response : Another research effort explored the compound's role in modulating oxidative stress responses in cancer cells. The results demonstrated that treatment with this compound led to reduced viability in cancer cell lines, suggesting potential therapeutic applications .

常见问题

Q. What are the optimal synthetic routes for Methyl 4-Amino-3-bromo-5-fluorobenzoate, and how can competing substitution reactions be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For example:

Amino Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino group during bromination/fluorination steps, preventing side reactions .

Bromination/Electrophilic Substitution : Direct bromination at the 3-position may require Lewis acids (e.g., FeBr₃) to enhance regioselectivity .

Fluorination : Fluorine introduction via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination .

Esterification : Methyl ester formation via acid-catalyzed methanol esterification of the carboxylic acid precursor .

Data Note : Competing substitutions (e.g., para-bromination) can occur; monitor using HPLC with UV detection (λ = 254 nm) to assess purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z ~288) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of bromo/fluoro groups (if crystalline) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the amino group in further derivatization (e.g., acylation or Suzuki coupling)?

Methodological Answer:

- Electronic Effects : The electron-withdrawing bromo and fluoro groups deactivate the aromatic ring, reducing nucleophilicity. Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for aryl-amino bond formation .

- Steric Hindrance : The 3-bromo and 5-fluoro substituents create steric bulk, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Data Contradiction : Some studies report lower yields with electron-deficient aryl halides; optimize using microwave-assisted synthesis (80°C, 30 min) .

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic attack sites. For example, meta-fluoro groups may direct substitutions to the para position relative to the amino group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., amino group) to predict reactivity .

Validation : Compare computational results with experimental NMR/X-ray data .

Q. How can solubility discrepancies in polar vs. non-polar solvents be resolved for this compound?

Methodological Answer:

-

Solubility Profiling : Use shake-flask method with HPLC quantification:

Solvent Solubility (mg/mL) DMSO >50 Methanol ~10 Hexane <0.1 -

Co-solvent Systems : Improve aqueous solubility using β-cyclodextrin inclusion complexes (test via phase-solubility diagrams) .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation .

- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis (ester → carboxylic acid) .

Data Contradictions and Validation

Q. How to resolve conflicting purity reports from GC vs. HPLC for this compound?

Methodological Answer:

Q. Why do computational and experimental pKa values for the amino group differ?

Methodological Answer:

- Experimental pKa : Determine via potentiometric titration in 30% MeOH/H₂O (expected pKa ~2.5–3.5 due to electron-withdrawing groups) .

- Computational Adjustments : Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated gas-phase pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。